Cas no 146469-95-6 (3H-Purin-6-ol (9CI))
3H-Purin-6-ol (9CI) structure
Product Name:3H-Purin-6-ol (9CI)
CAS-Nr.:146469-95-6
MF:C5H4N4O
MW:136.111459732056
CID:105484
PubChem ID:135398638
Update Time:2025-04-18
3H-Purin-6-ol (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3H-Purin-6-ol (9CI)
- AZATHIOPRINE IMPURITY F [EP IMPURITY]
- 1vfn
- NSC_790
- KBio2_007033
- BSPBio_003163
- Hypoxanthine, powder, BioReagent, suitable for cell culture
- Hypoxanthine (VAN)
- NS00010150
- KBioSS_001897
- 3h-hypoxanthine
- Epitope ID:167471
- 1,9-dihydropurin-6-one
- CHEMBL1427
- SW219908-1
- 1H,7H-Hypoxanthine
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
- InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- Hypoxanthine (VAN) (8CI)
- SDCCGMLS-0065594.P002
- 1h-purin-6-ol
- 1H-Purin-6(9H)-one
- H0311
- 6-Hydroxypurine; Purin-6-ol; Sarcine
- Spectrum3_001352
- EINECS 200-697-3
- Purin-6(1H)-one
- s2424
- KBio3_002383
- PDSP1_000299
- Hypoxanthine, Vetec(TM) reagent grade, 98%
- 6-Oxopurine
- 3nrz
- Sarkine
- KBio1_001501
- DIDANOSINE IMPURITY A [EP IMPURITY]
- Spectrum5_000564
- NSC14665
- MFCD00005725
- NCGC00095622-04
- HYPOXANTHINE [WHO-DD]
- Spectrum2_001907
- 244769-71-9
- 1,9-dihydro-6H-purin-6-one
- Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
- SR-05000002375
- Purin-6(3H)-one
- 4-Hydroxy-1H-purine
- Discontinued. See H998503 or H998504'
- AG-670/31547063
- FDGQSTZJBFJUBT-UHFFFAOYSA-
- AKOS000267572
- AKOS015888571
- 6-hydroxypurin
- CAS-68-94-0
- BDBM82018
- HX
- SCHEMBL1867923
- Discontinued. See H998503 or H998504
- AB00674258-01
- SDCCGMLS-0065594.P001
- CCG-38478
- 95121-06-5
- Z1954805546
- HYPOXANTHINE [MI]
- 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
- DB04076
- SCHEMBL25381
- MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
- 8C229956-6BE8-4F8D-91B7-0AD1EC294077
- bmse000094
- Hypoxanthine enol
- SPBio_001874
- AKOS009159101
- AKOS022168213
- NSC 14665
- 6H-Purin-6-one, 3,7-dihydro- (9CI)
- Q410305
- C00262
- 146445-70-7
- KBio2_004465
- purin-6(1H)-on
- 9H-Purin-6(1H)-one
- 1,9-Dihydro-purin-6-one
- 7H-Purin-6-ol
- SPECTRUM310023
- Purine-6-ol
- 2TN51YD919
- SY012477
- 1,7-Dihydro-6H-purin-6-one
- BCP22929
- 9H-Purin-6-ol (VAN)
- 9H-Purin-6-ol
- PS-3167
- 3,7-dihydropurin-6-one
- KBio2_001897
- Sarkin
- 6H-Purin-6-one, 1,7-dihydro-
- DTXSID8045983
- NSC-14665
- HY-N0091
- AI3-52242
- DTXCID6025983
- W-104648
- 6-Hydroxypurine
- EN300-37579
- CAS_790
- 6,7-dihydro-3H-purin-6-one
- Hypoxanthine, >=99.0%
- AKOS005221762
- FT-0627170
- Tox21_111511
- AC-10518
- PDSP2_000297
- Purin-6-ol
- Mercaptopurine impurity A CRS
- NCGC00095622-01
- SR-05000002375-1
- SCHEMBL17276814
- 68-94-0
- Sarcine
- 51953-04-9
- 6H-Purin-6-one, 1,9-dihydro-
- NSC 129419
- F1386-0269
- hypoxanthine
- AC-32451
- UNII-2TN51YD919
- Spectrum4_001742
- 146469-95-6
- 1a9q
- Spectrum_001417
- KBioGR_002184
- CS-0007792
- 7H-Purin-6-ol #
- DivK1c_006557
- Sarcine;Purin-6-ol
- Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
- DIDANOSINE IMPURITY A
- Hypoxanthine,(S)
- GTPL4555
- 6-Hydroxy-1H-purine
- 1,7-Dihydro-6H-purine-6-one
- 6(1H)-Purinone
- SpecPlus_000461
- 146469-94-5
- FT-0670250
- Tox21_111511_1
- 1H-Purin-6-ol (9CI)
- FT-0670251
- 3H-Purin-6-ol
- CHEBI:17368
-
- Inchi: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
- InChI-Schlüssel: FDGQSTZJBFJUBT-UHFFFAOYSA-N
- Lächelt: O=C1C2=C(N=CN1)N=CN2
Berechnete Eigenschaften
- Genaue Masse: 136.03862
- Monoisotopenmasse: 136.03851076g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 70.1Ų
Experimentelle Eigenschaften
- PSA: 69.34
- LogP: -1.11
3H-Purin-6-ol (9CI) Verwandte Literatur
-
Pila?ová Pavla,Kastner Petr,Nejedly Tomá?,Klime? Ji?í Anal. Methods 2013 5 2610
-
V. L. Chandraboss,B. Karthikeyan,S. Senthilvelan Phys. Chem. Chem. Phys. 2014 16 23461
-
3. Supramolecular architectures based on p-cymene/ruthenium complexes functionalized with nucleobasesFabio Sce,Garikoitz Beobide,Oscar Castillo,Imanol de Pedro,Sonia Pérez-Yá?ez,Efraim Reyes CrystEngComm 2017 19 6039
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Yu He,Wenmin Zhang,Jinfeng Chen,Fang Gu,Jintian Cheng,Lan Zhang,Guonan Chen Anal. Methods 2015 7 2603
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Zhenkun Mao,Changjun Hu,Zhentao Li,Zilin Chen Analyst 2019 144 4386
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